molecular formula C22H19ClN4O2 B2403007 2-(3-chlorophenyl)-9-(2-methoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one CAS No. 539848-38-9

2-(3-chlorophenyl)-9-(2-methoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one

Cat. No.: B2403007
CAS No.: 539848-38-9
M. Wt: 406.87
InChI Key: MOHGWDLFJYBVFC-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)-9-(2-methoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one is a tricyclic heterocyclic compound featuring a fused quinazolinone core with a [1,2,4]triazolo ring system. Its structure incorporates a 3-chlorophenyl substituent at position 2 and a 2-methoxyphenyl group at position 7.

The synthesis of such derivatives typically involves cyclocondensation reactions of substituted benzamides or aminobenzophenones under catalytic or microwave-assisted conditions. For example, similar compounds like 8-chloro-3-(4-methoxyphenyl)quinazolin-4(3H)-one (2h) were synthesized via microwave irradiation, achieving high yields (97%) and characterized by NMR, IR, and mass spectrometry .

Properties

IUPAC Name

2-(3-chlorophenyl)-9-(2-methoxyphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN4O2/c1-29-18-11-3-2-8-15(18)20-19-16(9-5-10-17(19)28)24-22-25-21(26-27(20)22)13-6-4-7-14(23)12-13/h2-4,6-8,11-12,20H,5,9-10H2,1H3,(H,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOHGWDLFJYBVFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2C3=C(CCCC3=O)NC4=NC(=NN24)C5=CC(=CC=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(3-chlorophenyl)-9-(2-methoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one involves multiple steps. One common synthetic route starts with the preparation of key intermediates such as 3-benzyl-2-hydrazinoquinoxaline. This intermediate undergoes cyclization reactions with various reagents to form the desired triazoloquinazoline structure . Industrial production methods typically involve optimizing reaction conditions to maximize yield and purity, often using catalysts and controlled environments to ensure consistency .

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to facilitate the desired transformations. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules.

    Medicine: Evaluated for its anticancer and antimicrobial properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes and receptors, leading to the disruption of cellular processes in cancer cells and microbes. The pathways involved include the inhibition of DNA synthesis and interference with cell signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The pharmacological and physicochemical properties of triazoloquinazolinones are highly dependent on substituent patterns. Below is a comparison with key analogues:

Compound Substituents Molecular Formula Key Properties References
Target Compound 2-(3-ClPh), 9-(2-MeOPh) C₂₂H₁₇ClN₄O₂ Moderate lipophilicity (estimated logP ~3.3), fused triazolo-quinazolinone core
9-(4-Hydroxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one (13a) 9-(4-HOPh) C₁₆H₁₄N₄O₂ Higher polarity (logP ~2.5), white crystalline solid (m.p. 230–231°C), RXFP4 agonist activity
9-(2-Chlorophenyl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one 9-(2-ClPh), 6,6-dimethyl C₁₇H₁₇ClN₄O Higher logP (3.34), racemic mixture, molecular weight 328.8 g/mol
6-(4-Methoxyphenyl)-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one 6-(4-MeOPh), 9-Ph C₂₂H₂₀N₄O₂ Similar logP (~3.0), CAS 714206-42-5, synthesized via catalytic cyclization

Key Observations :

  • For instance, the 2-chlorophenyl analogue (logP 3.34) is more lipophilic than the 4-hydroxyphenyl derivative (logP ~2.5) .
  • Stereochemistry : Racemic mixtures (e.g., in ) may complicate pharmacological profiling compared to enantiopure derivatives.
  • Synthetic Efficiency : Microwave-assisted syntheses (e.g., ) achieve higher yields (>95%) compared to traditional methods (60–70% in ).
Pharmacological Activity

Triazoloquinazolinones exhibit varied biological activities depending on substituents:

  • RXFP4 Agonism : Compound 13a (9-(4-hydroxyphenyl)) showed selective RXFP4 agonism (69.5% yield), suggesting the importance of polar substituents for receptor binding .
  • Antimicrobial Activity: Derivatives with electron-withdrawing groups (e.g., Cl) demonstrate enhanced antimicrobial potency. For example, 2h (8-chloro, 4-MeOPh) exhibited notable activity in preliminary screens .
Physicochemical and Spectral Data
  • Melting Points : Higher melting points (e.g., 230–231°C for 13a ) correlate with crystalline stability, whereas lower values (175°C for 2h ) suggest reduced crystallinity.
  • NMR Signatures: The target compound’s 1H-NMR would show aromatic protons near δ 7.5–8.4 (quinazolinone core) and methoxy signals at δ ~3.7–3.8, consistent with analogues .

Biological Activity

The compound 2-(3-chlorophenyl)-9-(2-methoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one is a member of the triazoloquinazoline family. This class of compounds has attracted significant interest due to their diverse biological activities, including anti-cancer and antimicrobial properties. The unique structure of this compound includes a triazole ring fused to a quinazoline core with specific substituents that influence its biological activity.

Chemical Structure and Properties

  • IUPAC Name: this compound
  • Molecular Formula: C18H15ClN4O
  • Molecular Weight: 344.80 g/mol

The presence of the chlorophenyl and methoxyphenyl groups is crucial for the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Research indicates that it may function as an inhibitor of specific enzymes or receptors involved in cancer progression and other diseases. The exact mechanisms can vary based on the cellular context and the specific pathways involved.

Anticancer Activity

Recent studies have demonstrated that derivatives of triazoloquinazolines exhibit significant cytotoxicity against various cancer cell lines. For example:

  • In vitro studies have shown that related compounds can inhibit cell proliferation in breast cancer (MCF-7), colon cancer (HCT-116), and prostate cancer (PC-3) cell lines.
CompoundCell LineIC50 (μM)
10bMCF-719.4
10eMCF-714.5
Reference (Doxorubicin)MCF-740.0

These findings suggest that the compound may possess similar or enhanced anticancer properties.

Antimicrobial Activity

Another area of interest is the antimicrobial potential of triazoloquinazolines. Some studies have identified moderate inhibitory effects against bacterial strains resistant to conventional antibiotics. The compound's ability to disrupt bacterial cell wall synthesis or inhibit critical metabolic pathways could be responsible for this activity.

Case Studies

  • Cytotoxicity Assays: In a study assessing the cytotoxic effects of various triazoloquinazoline derivatives on cancer cell lines, it was found that modifications in substituents significantly influenced their potency. For instance:
    • Derivatives with larger lipophilic groups showed increased cytotoxicity compared to those with smaller or hydrophilic substituents.
  • Molecular Docking Studies: Computational analyses have been conducted to predict how these compounds interact with target proteins such as EGFR and PI3K. The docking scores indicated favorable binding affinities for several derivatives.

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